

crenolanib resistance mechanisms FLT3 F691L mutation

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Compound Focus: Crenolanib

CAS No.: 670220-88-9

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FAQ: Crenolanib and FLT3 F691L Resistance

Q1: How common is the F691L mutation as a resistance mechanism to crenolanib? While **crenolanib** is effective against many common FLT3 resistance mutations, the F691L "gatekeeper" mutation can still lead to clinical resistance, though it appears to be less frequent than other "off-target" mechanisms [1].

Whole exome sequencing of patient samples after **crenolanib** treatment revealed that secondary mutations in the *FLT3* gene itself are infrequent. One study identified *FLT3* F691L mutations in only **2 out of 24** patients analyzed after **crenolanib** treatment [1]. This suggests that while F691L is a validated resistance pathway, other mechanisms are more common.

Q2: What is the biological mechanism by which F691L causes resistance? The F691 residue is the "gatekeeper" in the FLT3 kinase domain. The F691L mutation introduces a bulkier amino acid side chain, which can sterically hinder drug binding [2]. **Crenolanib** is a type I inhibitor that binds the active kinase conformation. The F691L mutation has been shown experimentally to confer a high degree of resistance to **crenolanib** in biochemical and cell-based assays [1].

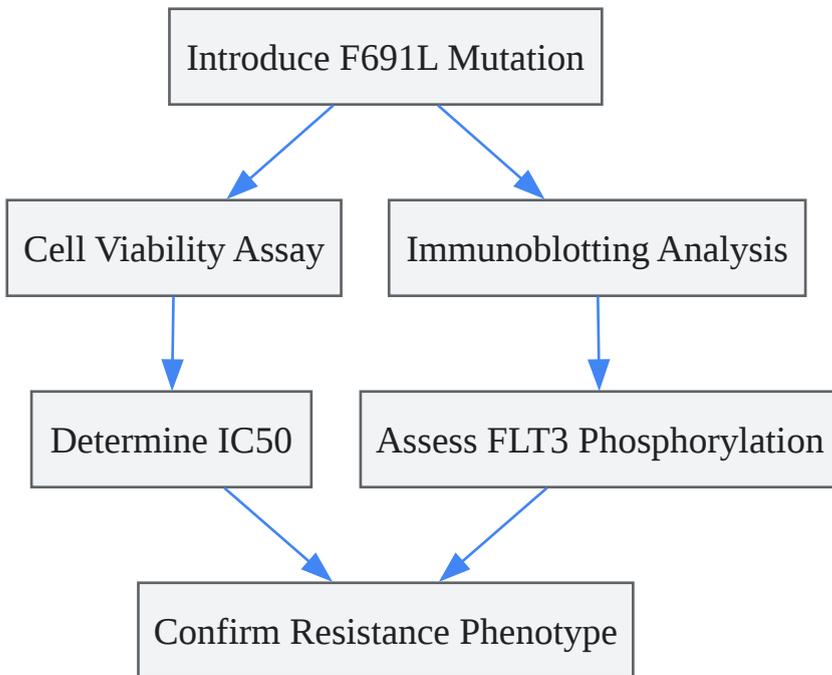
Q3: What methods can be used to detect the F691L mutation in research settings? The following table summarizes key methodologies for detecting the F691L mutation:

Method	Key Principle	Sensitivity	Time	Key Applications
CRISPR-Cas12a Detection [3]	FLT3-691 region amplified by RPA, detected by L691-crRNA induced Cas12a reaction.	0.1% (for F691L in AML samples)	~40 min	Ultra-sensitive, rapid point-of-care detection; minimal residual disease (MRD) monitoring.
Next-Generation Sequencing (NGS) [4]	High-throughput sequencing of the entire <i>FLT3</i> tyrosine kinase domain (TKD).	~2-5% (varies by coverage and platform)	Days to weeks	Comprehensive profiling; identifies F691L and concurrent mutations across the genome.
Sanger Sequencing [5]	Capillary electrophoresis-based sequencing of PCR-amplified <i>FLT3</i> -TKD.	~15-20%	1-2 days	Low-cost confirmation of mutations when variant allele frequency is high.

Experimental Guide: Validating F691L-Driven Resistance

This protocol outlines how to model and confirm F691L-mediated **crenolanib** resistance *in vitro*.

Workflow:



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1. Introduce the F691L Mutation

- **Method:** Site-directed mutagenesis of a plasmid containing the *FLT3*-ITD cDNA [5] [1].
- **Cell Model:** Transfect the mutant plasmid into a suitable cell line, such as Ba/F3 (a murine pro-B cell line that is cytokine-dependent) [1].
- **Validation:** Select for clones that become IL-3 independent, confirming that the F691L mutation is oncogenic and drives proliferation [1].

2. Cell Viability and IC50 Determination

- **Assay:** Seed engineered cells and treat with a serial dilution of **crenolanib** for 72 hours.
- **Analysis:** Use an MTT or CellTiter-Glo assay to measure cell viability. Plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50) [5] [1].
- **Expected Outcome:** Ba/F3 cells expressing *FLT3*-ITD/F691L will show a significantly higher IC50 for **crenolanib** compared to cells expressing *FLT3*-ITD alone or with other TKD mutations (e.g., D835Y) [1].

3. Immunoblotting for Signaling Pathways

- **Procedure:** Serum-starve the engineered cells, treat with a relevant concentration of **crenolanib** (e.g., 10-100 nM) for 2-4 hours, and lyse.
- **Targets:** Analyze cell lysates by Western blot using antibodies against:
 - **Phospho-FLT3 (p-FLT3):** Direct measure of kinase inhibition.

- **Phospho-STAT5 (p-STAT5):** A key downstream effector of FLT3 signaling [6] [7].
- **Phospho-ERK (p-ERK):** Part of the MAPK signaling pathway downstream of FLT3 [6].
- **Total protein** antibodies for loading controls.
- **Expected Outcome: Crenolanib** will fail to effectively suppress p-FLT3, p-STAT5, and p-ERK in F691L-mutant cells, confirming sustained pathway activation despite treatment [6].

Strategies to Overcome F691L Resistance

1. Drug Combinations

- **Type I + Type II FLT3 Inhibitors:** Preclinical studies suggest that combining **crenolanib** (type I) with a type II inhibitor like sorafenib can be synergistic and may suppress the emergence of resistant clones, including those with F691L mutations [6]. This combination was tolerable in a pilot clinical study and led to a low incidence of emergent TKD mutations [6].
- **Targeting Parallel Pathways:** Resistance can emerge through non-FLT3 pathways. Combining **crenolanib** with inhibitors of RAS/MAPK signaling or BCL-2 (venetoclax) may help overcome resistance [1] [2].

2. Next-Generation FLT3 Inhibitors

- **Covalent Inhibitors:** Novel agents like FF-10101 are designed to form a covalent bond with a cysteine residue (Cys695) in the FLT3 kinase domain. This mechanism allows it to maintain potent activity against a broad range of resistance mutations, including F691L [2].

Key Takeaways

- **Monitor for F691L:** Use sensitive methods like CRISPR-based assays or deep sequencing NGS to monitor for the emergence of the F691L mutation, especially in patients showing signs of relapse.
- **Preclinical Validation:** Confirm the functional impact of F691L using *in vitro* models with IC50 and phospho-signaling assays.
- **Plan Combination Strategies:** Consider combination therapies, either with other FLT3 inhibitors or drugs targeting parallel pathways, to preempt or overcome F691L-mediated resistance.

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To cite this document: Smolecule. [crenolanib resistance mechanisms FLT3 F691L mutation]. Smolecule, [2026]. [Online PDF]. Available at:

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